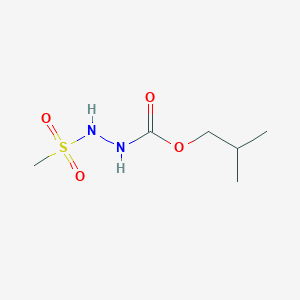
2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a hydrazine functional group, a carboxylate ester, and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of 2-methylpropyl hydrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrazine derivatives.
科学的研究の応用
2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate exerts its effects involves the interaction of the hydrazine functional group with various molecular targets. This can include the formation of covalent bonds with enzyme active sites or the modulation of receptor activity. The methanesulfonyl group can also participate in reactions that modify the chemical environment of the compound, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
Isobutylhydrazine: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylhydrazine: Contains the methanesulfonyl group but lacks the 2-methylpropyl ester.
Hydrazine derivatives: Various hydrazine derivatives with different substituents can exhibit similar reactivity.
Uniqueness
The uniqueness of 2-Methylpropyl 2-(methanesulfonyl)hydrazine-1-carboxylate lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydrazine and methanesulfonyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
58358-66-0 |
|---|---|
分子式 |
C6H14N2O4S |
分子量 |
210.25 g/mol |
IUPAC名 |
2-methylpropyl N-(methanesulfonamido)carbamate |
InChI |
InChI=1S/C6H14N2O4S/c1-5(2)4-12-6(9)7-8-13(3,10)11/h5,8H,4H2,1-3H3,(H,7,9) |
InChIキー |
FJPFVVNJYQRNHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NNS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



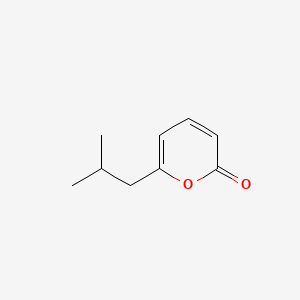
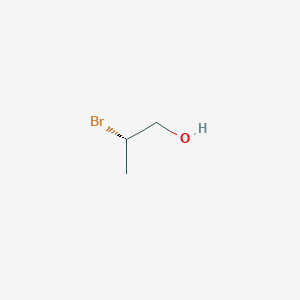

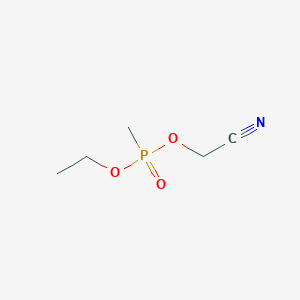

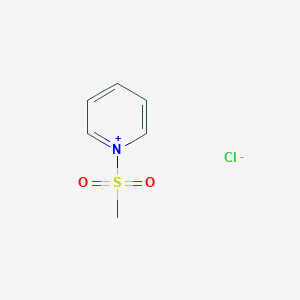
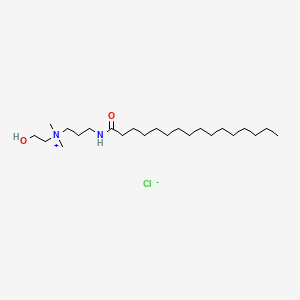
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
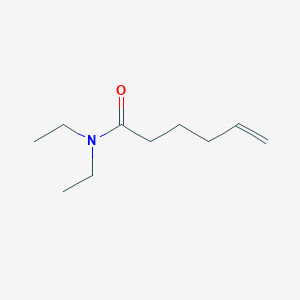
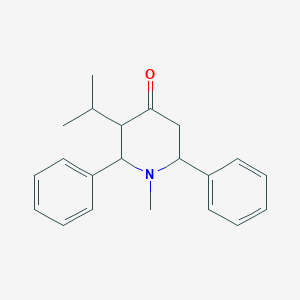

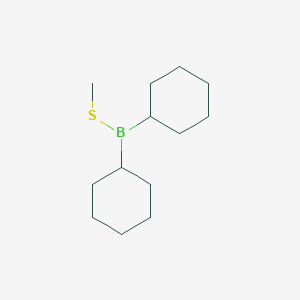
![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
